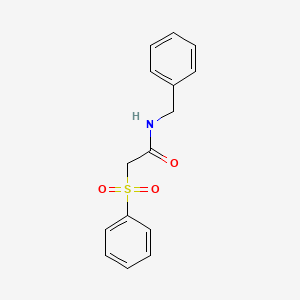

N-benzyl-2-(phenylsulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

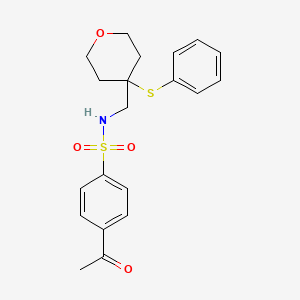

“N-benzyl-2-(phenylsulfonyl)acetamide” is a chemical compound with the molecular formula C15H15NO3S . It has an average mass of 289.349 Da and a monoisotopic mass of 289.077271 Da .

Synthesis Analysis

The synthesis of N-benzyl-2-(phenylsulfonyl)acetamide involves a solution of corresponding phenylacetic acids, benzenesulfonamide, 4-dimethyaminopyridine (DMAP), and 1-[3-(dimethyamino)-propyl]-3-ethylcarbodiimide-hydrochloride (EDCI) in CH2Cl2 . The mixture is stirred at room temperature for 12 hours, then cooled to 5℃ and acidified to pH 1 with the addition of HCl aqueous solution . The resulting mixture is then extracted with CH2Cl2, and the combined organic layers are washed with H2O and brine, dried over Na2SO4, and evaporated in vacuo . The residue is subjected to silica gel chromatography to afford the compounds .Molecular Structure Analysis

The molecular structure of N-benzyl-2-(phenylsulfonyl)acetamide consists of a benzyl group attached to the nitrogen atom of an acetamide group, which is further substituted with a phenylsulfonyl group .Physical And Chemical Properties Analysis

N-benzyl-2-(phenylsulfonyl)acetamide has a molecular formula of C15H15NO3S, an average mass of 289.349 Da, and a monoisotopic mass of 289.077271 Da .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(benzenesulfonyl)-N-benzylacetamide, also known as N-benzyl-2-(phenylsulfonyl)acetamide:

Pharmaceutical Development

2-(Benzenesulfonyl)-N-benzylacetamide has shown potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its unique chemical structure allows for modifications that can enhance biological activity, making it a valuable starting point for developing new therapeutic agents .

Antimicrobial Agents

Research has indicated that derivatives of N-benzyl-2-(phenylsulfonyl)acetamide exhibit significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. This makes them potential candidates for developing new antimicrobial drugs .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly in the context of protease inhibitors. Its structure allows it to interact with enzyme active sites, providing insights into enzyme mechanisms and aiding in the design of potent inhibitors for therapeutic use .

Fluorescent Probes

N-benzyl-2-(phenylsulfonyl)acetamide derivatives have been employed as fluorescent probes in biochemical assays. These probes are useful for detecting and quantifying biomolecules in various biological samples due to their high sensitivity and specificity .

Organic Synthesis

In organic chemistry, 2-(benzenesulfonyl)-N-benzylacetamide serves as a versatile intermediate for synthesizing complex molecules. Its reactivity allows for the formation of various chemical bonds, facilitating the synthesis of heterocyclic compounds and other valuable chemical entities .

Material Science

The compound has applications in material science, particularly in the development of new polymers and materials with unique properties. Its incorporation into polymer matrices can enhance material properties such as thermal stability, mechanical strength, and chemical resistance .

Biological Imaging

Due to its fluorescent properties, N-benzyl-2-(phenylsulfonyl)acetamide is used in biological imaging techniques. It helps in visualizing cellular processes and structures, providing valuable information for biomedical research and diagnostics .

Chemical Sensors

The compound is also employed in the development of chemical sensors. These sensors can detect specific analytes in environmental and clinical samples, making them useful for monitoring pollutants, toxins, and other substances of interest .

SpringerLink Oriental Journal of Chemistry SpringerLink SpringerLink SpringerLink SpringerLink ChemSpider

作用機序

Target of Action

It’s known that sulfonylurea drugs, which have a similar structure, primarily target the pancreatic β-cells . They improve glucose and lipid levels by stimulating insulin secretion .

Mode of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to covalently modify the hydroxyl of serine residues . This modification can significantly alter the function of the target protein, leading to changes in cellular processes .

Biochemical Pathways

Sulfonyl fluorides are known to interact with a variety of biochemical pathways, depending on the specific target proteins they modify .

Pharmacokinetics

Sulfonylurea drugs, which have a similar structure, are known to be well-absorbed orally and are extensively metabolized in the liver .

Result of Action

Sulfonylurea drugs, which have a similar structure, are known to stimulate insulin secretion, leading to a decrease in blood glucose levels .

特性

IUPAC Name |

2-(benzenesulfonyl)-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCPGZZWXZFZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(benzenesulfonyl)-N-benzylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)

![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)